molecular formula C6H7LiN2O3 B2774109 Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate CAS No. 1989672-52-7

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate

Cat. No.: B2774109
CAS No.: 1989672-52-7
M. Wt: 162.07
InChI Key: HNSJGFFYBQBPNA-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate is a chemical compound with the molecular formula C6H7LiN2O3 It is a lithium salt of a carboxylic acid containing a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction scheme is as follows:

5-methyl-1,3,4-oxadiazole-2-carboxylic acid+LiOHLithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate+H2O\text{5-methyl-1,3,4-oxadiazole-2-carboxylic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-methyl-1,3,4-oxadiazole-2-carboxylic acid+LiOH→Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate+H2​O

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated crystallization processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is explored for use in materials science, particularly in the development of new polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 3-(5-pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanoate
  • Lithium(1+) ion 3-(5-benzyl-1,3,4-oxadiazol-2-yl)propanoate

Uniqueness

Lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate is unique due to the presence of the methyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interaction profiles with molecular targets compared to its analogs.

Properties

IUPAC Name

lithium;3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.Li/c1-4-7-8-5(11-4)2-3-6(9)10;/h2-3H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSJGFFYBQBPNA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NN=C(O1)CCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-52-7
Record name lithium(1+) ion 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate
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